1-(Difluoromethyl)-7-methoxynaphthalene
Description
1-(Difluoromethyl)-7-methoxynaphthalene is a naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a methoxy (-OCH₃) substituent at the 7-position. The difluoromethyl group is known to enhance metabolic stability and modulate electronic effects compared to non-fluorinated substituents, while the methoxy group contributes to solubility and steric interactions . This compound is of interest in pharmaceutical and agrochemical research due to fluorine’s unique ability to fine-tune bioactivity and pharmacokinetics .
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-7-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h2-7,12H,1H3 |
InChI Key |
MWTYKNJBIQZYTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C(F)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a naphthalene precursor using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-7-methoxynaphthalene may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(Difluoromethyl)-7-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-7-methoxynaphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can participate in electron-donating interactions, modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Lipophilicity and Solubility
LogP (Predicted) :
Aqueous Solubility : Methoxy groups enhance solubility, but fluorine’s hydrophobicity counterbalances this effect. This compound likely exhibits better solubility than its chlorinated analogs .
Metabolic Stability and Toxicity
- Metabolism: Fluorine’s resistance to oxidative degradation reduces metabolic clearance in this compound compared to non-fluorinated analogs like 1-acetyl-2,7-dimethoxynaphthalene .
- Toxicity : Chlorinated derivatives (e.g., 1-(2-chloroethyl)-7-methoxynaphthalene) may generate reactive intermediates, increasing hepatotoxic or nephrotoxic risks . In contrast, the difluoromethyl group minimizes such risks due to stable C-F bonds .
Biological Activity
1-(Difluoromethyl)-7-methoxynaphthalene is a fluorinated organic compound that has garnered attention for its potential biological activities. The introduction of difluoromethyl groups into organic molecules often enhances their pharmacological properties, providing a pathway for the development of novel therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
This compound is characterized by its naphthalene backbone with a methoxy group at the 7-position and a difluoromethyl substituent. The presence of fluorine atoms generally increases lipophilicity and metabolic stability, which can significantly impact the compound's biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its effects on cancer cell lines and microbial pathogens. Below are key findings from various studies:
Antitumor Activity
- Mechanism : The compound has shown potential as an antitumor agent by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. It was observed to decrease the expression levels of proteins associated with tumor progression such as NF-κB and MMPs (matrix metalloproteinases) .
- Efficacy : In vitro studies demonstrated that at concentrations ranging from 31.25 to 1000 μM over 48 hours, the compound significantly inhibited the proliferation of LO2 and HepG2 cells .
Antibacterial Activity
- Selectivity : The difluoromethyl group enhances antibacterial activity against specific strains, particularly Mycobacterium smegmatis. In a study, derivatives with this moiety displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against this bacterium while showing negligible cytotoxicity towards human liver (HepG2) and lung (A549) cells .
- Mechanism : The enhanced antibacterial properties are attributed to increased lipophilicity and the ability to disrupt bacterial cell wall integrity, making it a promising candidate for developing narrow-spectrum antibiotics against M. tuberculosis .
Study 1: Antitumor Effects in HepG2 Cells
In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (250 μM). Western blot analyses confirmed reduced levels of pro-survival signaling proteins .
Study 2: Antibacterial Efficacy Against Mycobacterium spp.
A series of difluoromethyl-substituted amides were synthesized and tested for antibacterial activity. Among these, the N-isopropylamide derivative exhibited the highest selectivity towards M. smegmatis, demonstrating its potential as a lead compound for further development in antibiotic therapy .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antitumor | HepG2 | 31.25 - 1000 μM | Inhibition of proliferation; apoptosis induction |
| Antibacterial | Mycobacterium smegmatis | 8 µg/mL | Selective inhibition; low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
